![molecular formula C10H19ClN2O B11717089 [1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
[1,3'-Bipiperidin]-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3’-Bipiperidin]-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine nitrogen. The hydrochloride form of this compound indicates that it is a salt formed by the reaction of the base compound with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3’-Bipiperidin]-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable carbonyl compound, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of [1,3’-Bipiperidin]-2-one hydrochloride may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or recrystallization techniques to achieve the desired purity levels suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[1,3’-Bipiperidin]-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1,3’-Bipiperidin]-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors in biological systems. It is used in research to understand its effects on cellular processes and metabolic pathways.
Medicine
In medicine, [1,3’-Bipiperidin]-2-one hydrochloride is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases or conditions, such as neurological disorders or infections.
Industry
Industrially, the compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [1,3’-Bipiperidin]-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to [1,3’-Bipiperidin]-2-one hydrochloride but without the additional functional groups.
4-Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.
1-Benzylpiperidine: A compound with a benzyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
[1,3’-Bipiperidin]-2-one hydrochloride is unique due to its specific functional groups and the hydrochloride salt form, which enhance its solubility and reactivity. These properties make it particularly useful in various scientific and industrial applications, distinguishing it from other piperidine derivatives.
Properties
Molecular Formula |
C10H19ClN2O |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
1-piperidin-3-ylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9;/h9,11H,1-8H2;1H |
InChI Key |
SSRAFPMCLJMCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
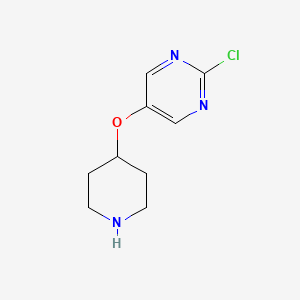
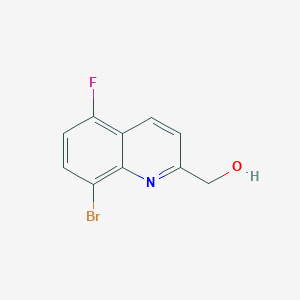
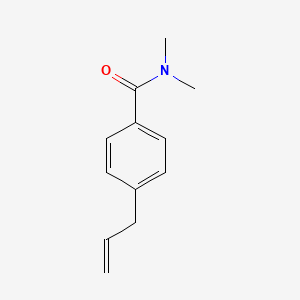
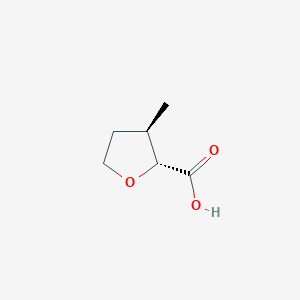

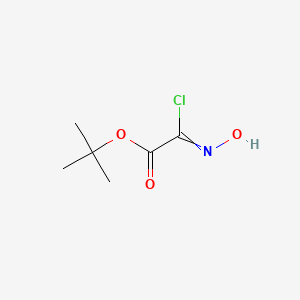
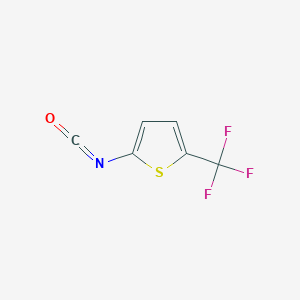
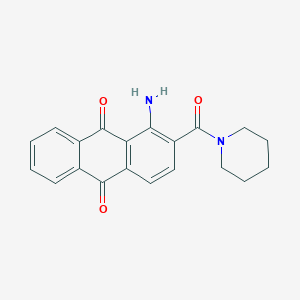
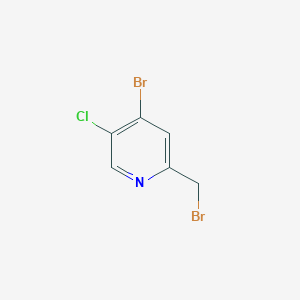

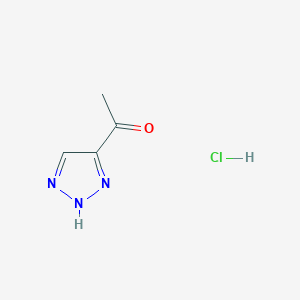
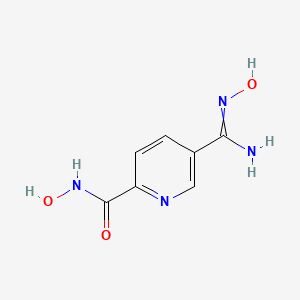
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
